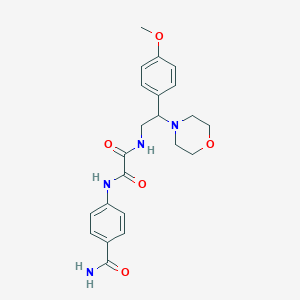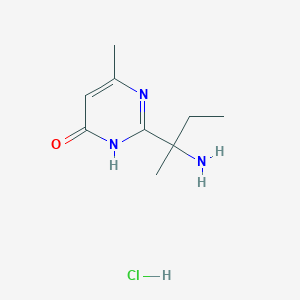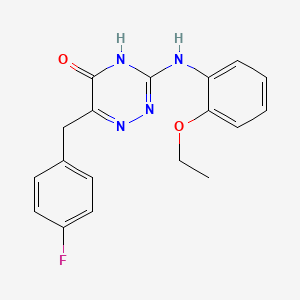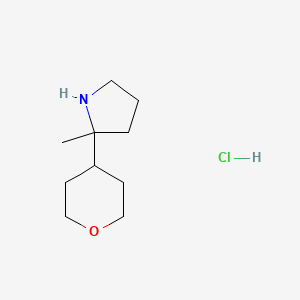![molecular formula C14H23NO4 B2509010 2-((叔丁氧羰基)氨基)双环[2.2.2]辛烷-2-羧酸 CAS No. 1858455-72-7](/img/structure/B2509010.png)
2-((叔丁氧羰基)氨基)双环[2.2.2]辛烷-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol This compound is characterized by its unique bicyclo[22
科学研究应用
2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral scaffold for the development of new molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary targets of 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid are currently unknown. The compound is a derivative of bicyclo[2.2.2]octane, a structural element found in numerous biologically active natural and synthetic products . .
Mode of Action
The mode of action of 2-((tert-Butoxycarbonyl)amino)bicyclo[22It’s known that the bicyclo[2.2.2]octane structure is a key element in many biologically active compounds
生化分析
Biochemical Properties
2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in amino acid metabolism, such as aminoacyl-tRNA synthetases, which are crucial for protein synthesis. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing the enzyme’s activity and the overall biochemical pathway .
Cellular Effects
The effects of 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to either inhibition or activation of these molecules. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For example, the compound can inhibit the activity of certain proteases, thereby preventing the degradation of specific proteins and altering cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or organ dysfunction .
Metabolic Pathways
2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it can affect the tricarboxylic acid (TCA) cycle by altering the activity of enzymes such as citrate synthase and aconitase, leading to changes in energy production and metabolic balance .
Transport and Distribution
The transport and distribution of 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its overall efficacy and the extent of its biological effects .
Subcellular Localization
The subcellular localization of 2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-2-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound can also affect its interactions with other biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the bicyclic structure through a series of cyclization reactions . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
化学反应分析
Types of Reactions
2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in derivatives with different functional groups .
相似化合物的比较
Similar Compounds
1-Aminobicyclo[2.2.2]octane-2-carboxylic acid: Another bicyclic compound with similar structural features but different functional groups.
Bicyclo[2.2.1]heptane: A related bicyclic compound with a different ring structure.
Spiro[5.5]undecane: A spirocyclic compound with a different type of ring junction.
Uniqueness
2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific bicyclo[2.2.2]octane structure and the presence of the tert-butoxycarbonyl group.
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-14(11(16)17)8-9-4-6-10(14)7-5-9/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLYNICOBXOOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2CCC1CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline](/img/structure/B2508927.png)
![4-Cyclobutyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2508928.png)
![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2508929.png)


![1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol](/img/structure/B2508935.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2508938.png)
![1-Oxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2508939.png)

![N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2508942.png)
![Tert-butyl 4-[4-[(2-chloropropanoylamino)methyl]-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2508943.png)

![2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2508948.png)
![N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2508950.png)
